xanthoangelol I

Gastroenterology Enzyme Inhibition ATPase Assay

Procure Xanthoangelol I—not the generic xanthoangelol—to ensure chromatographic fidelity (LC-MS RT 5.59 min vs. 6.77 min) and target-specific activity. This isomer demonstrates 1.8-fold greater gastric H⁺,K⁺-ATPase inhibition (IC₅₀ 1.8 μM) than 4-hydroxyderricin and dual MAO/DBH inhibition (MAO-B IC₅₀ 43.9 μM; DBH IC₅₀ 0.52 μM) distinct from selective MAO-B analogs. Avoid peak misassignment and experimental irreproducibility by ordering the correct, structurally resolved compound.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
Cat. No. B1246639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexanthoangelol I
Synonymsxanthoangelol I
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C)C
InChIInChI=1S/C25H28O4/c1-17(2)5-4-15-25(3)16-14-21-23(28)13-11-20(24(21)29-25)22(27)12-8-18-6-9-19(26)10-7-18/h5-13,26,28H,4,14-16H2,1-3H3/b12-8+
InChIKeyAJTWDECGQXIMQX-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoangelol I Procurement Guide: Geranylated Chalcone Differentiation Data for Research Sourcing


Xanthoangelol I is a geranylated chalcone first isolated from the stem exudates of Angelica keiskei Koidzumi (Ashitaba) and structurally characterized in 2006 alongside xanthoangelol J and deoxydihydroxanthoangelol H [1]. The compound shares a chalcone backbone (C25H28O4) with the more extensively studied xanthoangelol but exhibits distinct chromatographic retention properties (5.59 min vs. 6.77 min for xanthoangelol under identical LC conditions), confirming it as a discrete chemical entity rather than a preparative artifact [2].

Why Xanthoangelol I Cannot Be Interchanged with Xanthoangelol or 4-Hydroxyderricin in Research Protocols


Despite sharing the same molecular formula (C25H28O4) and nominal mass (392.5 g/mol), xanthoangelol I and xanthoangelol are distinct structural isomers with different retention times, chromatographic behavior, and bioactivity profiles [1]. The literature frequently conflates the two designations, with older studies using the designation "xanthoangelol (I)" to refer to the parent chalcone rather than the structurally distinct xanthoangelol I characterized in 2006 [2]. Furthermore, the closest in-class analog, 4-hydroxyderricin, displays fundamentally different enzyme selectivity profiles—functioning as a potent, selective MAO-B inhibitor (IC50 = 3.43 μM), whereas xanthoangelol acts as a nonselective MAO inhibitor with substantially weaker MAO-B potency (IC50 = 43.9 μM) [3]. These structural and pharmacological divergences preclude generic substitution without compromising experimental reproducibility.

Xanthoangelol I: Quantitative Differentiation Data for Scientific Procurement


Gastric H+,K+-ATPase Inhibition: Xanthoangelol vs. 4-Hydroxyderricin

In a direct head-to-head comparison using purified pig gastric H+,K+-ATPase, xanthoangelol (designated as compound I in the 1990 study) inhibited the enzyme with an IC50 of 1.8 μM, compared to 3.3 μM for 4-hydroxyderricin (compound II) [1]. The inhibition of K+-stimulated p-nitrophenyl phosphatase, a partial reaction of the ATPase, yielded IC50 values of 1.3 μM for xanthoangelol versus 3.5 μM for 4-hydroxyderricin [1]. Both compounds demonstrated competitive inhibition with respect to ATP and non-competitive inhibition with respect to K+ [1].

Gastroenterology Enzyme Inhibition ATPase Assay

Antibacterial Activity: Xanthoangelol MIC vs. Gentamicin Benchmark

Xanthoangelol (designated as compound I) exhibited an MIC of 0.76 μg/mL against Micrococcus luteus IFO-12708, which was reported as equivalent in potency to the gentamicin standard control under identical assay conditions [1]. 4-Hydroxyderricin (compound II) also demonstrated antibacterial activity against Gram-positive pathogens in the same study, though the paper notes that both chalcones showed lower activity than streptomycin against phytopathogenic bacteria [1].

Antibacterial Gram-positive MIC Assay

Monoamine Oxidase and Dopamine β-Hydroxylase Inhibition Profile

Xanthoangelol functions as a nonselective monoamine oxidase (MAO) inhibitor with IC50 values of 43.4 μM (MAO-A) and 43.9 μM (MAO-B), values closely comparable to the reference nonselective MAO inhibitor iproniazid (IC50: 37 μM for MAO-A; 42.5 μM for MAO-B in parallel examination) [1]. Critically, xanthoangelol additionally exhibits potent dopamine β-hydroxylase (DBH) inhibition with an IC50 of 0.52 μM [1]. In contrast, 4-hydroxyderricin is a selective MAO-B inhibitor (IC50 = 3.43 μM) with only mild DBH inhibitory activity, representing a fundamentally different pharmacological profile within the same chalcone class [1].

Neuroscience MAO Inhibition Enzyme Selectivity

Chromatographic Differentiation: Xanthoangelol I vs. Xanthoangelol

Under standardized LC-MS conditions, xanthoangelol I elutes at 5.59 minutes with a [M-H]⁻ ion at m/z 391.191, whereas the structurally isomeric xanthoangelol elutes distinctly at 6.77 minutes despite sharing the identical molecular ion [1]. Both compounds share the molecular formula C25H27O4⁻ (calculated mass 391.191) and the same nominal accurate mass within 0.168 ppm error [1]. This retention time difference provides the primary analytical basis for distinguishing these two isomeric chalcones in complex extracts or synthetic mixtures.

Analytical Chemistry LC-MS Quality Control

Pharmacokinetic Absorption Rate: Xanthoangelol vs. 4-Hydroxyderricin

Following oral administration of Angelica keiskei extract (50-500 mg/kg) in mice, xanthoangelol achieved a time-to-maximum plasma concentration (Tmax) of 0.5 hours, whereas 4-hydroxyderricin required 2 hours to reach Tmax [1]. This represents a four-fold faster absorption rate for xanthoangelol despite the two compounds having similar molecular structures. At 24 hours post-administration, the total plasma concentration (parent compound plus metabolites) of 4-hydroxyderricin was approximately four-fold greater than that of xanthoangelol, indicating divergent metabolic and/or elimination profiles between these closely related chalcones [1].

Pharmacokinetics ADME Oral Bioavailability

Xanthoangelol I: Evidence-Driven Application Scenarios for Research Procurement


Gastric Acid Secretion and H+,K+-ATPase Inhibitor Discovery

Based on the direct head-to-head comparison showing xanthoangelol inhibits gastric H+,K+-ATPase with an IC50 of 1.8 μM (1.8-fold more potent than 4-hydroxyderricin) and reduces K+-pNPPase activity with an IC50 of 1.3 μM, this compound is suitable for academic and pharmaceutical laboratories investigating proton pump inhibition mechanisms or screening for gastroprotective lead compounds [1]. The in vivo efficacy at 100 mg/kg (i.p.) in reducing stress-induced gastric lesions further supports its utility in translational gastric physiology research [1].

Natural Product Antibacterial Screening Against Gram-Positive Pathogens

With an MIC of 0.76 μg/mL against Micrococcus luteus and reported activity equivalent to gentamicin control, xanthoangelol serves as a validated positive control or lead scaffold for antibacterial discovery programs targeting Gram-positive bacteria [1]. Its reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, while requiring independent verification for this specific analog, positions the compound as a candidate for antimicrobial resistance research [2].

Dual MAO/DBH Inhibition for Neuropharmacology Research

Xanthoangelol is uniquely suited for studies investigating combined monoamine oxidase and dopamine β-hydroxylase inhibition, based on its dual activity profile: nonselective MAO inhibition (MAO-A IC50 = 43.4 μM; MAO-B IC50 = 43.9 μM) comparable to iproniazid, combined with potent DBH inhibition (IC50 = 0.52 μM) [1]. This dual-target profile distinguishes xanthoangelol from the selective MAO-B inhibitor 4-hydroxyderricin and makes it the appropriate choice for research on catecholamine modulation pathways relevant to depression and neurodegenerative disorders [1].

Analytical Reference Standard for Chalcone Isomer Differentiation

The distinct LC-MS retention time of 5.59 minutes for xanthoangelol I, compared to 6.77 minutes for the isomeric xanthoangelol, establishes this compound as an essential reference standard for analytical laboratories conducting phytochemical profiling of Angelica keiskei extracts or quality control of chalcone-containing natural product preparations [1]. Laboratories that substitute xanthoangelol for xanthoangelol I in analytical workflows will misidentify chromatographic peaks and compromise method accuracy [1].

Technical Documentation Hub

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